molecular formula C7H13NO2 B590180 trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester CAS No. 1259680-82-4

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Cat. No.: B590180
CAS No.: 1259680-82-4
M. Wt: 149.223
InChI Key: CIBYNORTVQSQMW-BDHXLSSYSA-N
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Description

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester: is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research, particularly in studies involving metabolic pathways, due to its stable isotope labeling. The molecular formula of this compound is C7H7D6NO2, and it has a molecular weight of 149.22 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester typically involves the deuteration of trans 4-Dimethylaminocrotonic Acid Methyl Ester. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a deuterium source, such as deuterium oxide or deuterated solvents.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of deuterated solvents and reagents ensures the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester has several scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.

    Industry: Applied in the synthesis of labeled compounds for environmental and clinical diagnostics

Mechanism of Action

The mechanism of action of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester involves its incorporation into metabolic pathways as a labeled analog. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. This labeling helps identify molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

    trans 4-Dimethylaminocrotonic Acid Methyl Ester: The non-deuterated analog of the compound.

    trans 4-Dimethylaminocrotonic Acid Ethyl Ester: An ester variant with an ethyl group instead of a methyl group.

    trans 4-Dimethylaminocrotonic Acid-d6 Ethyl Ester: A deuterated analog with an ethyl ester group

Uniqueness: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and identification of metabolic pathways are required .

Properties

IUPAC Name

methyl (E)-4-[bis(trideuteriomethyl)amino]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBYNORTVQSQMW-BDHXLSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C/C=C/C(=O)OC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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